N-(3-{[(Z)-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide
Description
N-(3-{[(Z)-(5,7-Dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide is a benzamide derivative featuring a 5,7-dichloro-substituted indole core, a keto group, and a benzamide moiety. The structural complexity, including the indole scaffold and electron-withdrawing chlorine atoms, may enhance binding affinity to biological targets compared to simpler analogs .
Properties
Molecular Formula |
C19H15Cl2N3O3 |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-[3-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)methylideneamino]-3-oxopropyl]benzamide |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-12-8-13-14(19(27)24-17(13)15(21)9-12)10-23-16(25)6-7-22-18(26)11-4-2-1-3-5-11/h1-5,8-10,24,27H,6-7H2,(H,22,26) |
InChI Key |
DBVOFODWYYZKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)N=CC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(Z)-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide typically involves multiple steps, starting with the preparation of the dichloroindole intermediate. This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(Z)-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in modified compounds with different substituents.
Scientific Research Applications
Therapeutic Potential
The compound has shown promise as a potential therapeutic agent due to its structural features that suggest interactions with biological targets involved in disease processes.
Anticancer Activity
Research indicates that derivatives of indole-based compounds exhibit significant anticancer properties. The presence of the dichloro and oxo groups in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have demonstrated that similar indole derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell death pathways .
Anti-inflammatory Effects
Compounds containing indole rings have been reported to possess anti-inflammatory properties. The benzamide moiety may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . In vitro studies have shown that certain indole derivatives can suppress the expression of TNF-alpha and IL-6 in activated macrophages .
Biological Activities
The biological activities of N-(3-{[(Z)-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide extend beyond anticancer and anti-inflammatory effects.
Antimicrobial Properties
Indole derivatives have been explored for their antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, potentially serving as a lead compound for developing new antibiotics .
Enzyme Inhibition
The compound's structure indicates potential as an enzyme inhibitor. For instance, it could target proteases or kinases involved in cancer progression or inflammation. Screening assays can be employed to evaluate its inhibitory effects on specific enzymes related to these pathways .
Case Study: Anticancer Efficacy
A study conducted on a series of indole derivatives demonstrated that modifications at the 5 and 7 positions significantly enhanced their cytotoxicity against various cancer cell lines. The introduction of the dichloro group was found to optimize binding affinity to the Bcl-2 protein, leading to increased apoptosis in tumor cells .
Case Study: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of similar indole compounds were assessed using a murine model of arthritis. The results indicated that treatment with these compounds resulted in reduced joint swelling and decreased levels of inflammatory markers such as COX-2 and PGE2 .
Mechanism of Action
The mechanism of action of N-(3-{[(Z)-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s dichloroindole core differentiates it from simpler benzamides (e.g., ) and sulfur-containing heterocycles (e.g., ). The Cl atoms may enhance membrane permeability compared to fluorine in or bromine in .
- Unlike the N,O-bidentate group in , the target’s Z-imine linkage may favor tautomerization, affecting reactivity in catalytic or biological systems.
Spectral and Analytical Data
Table 2: Comparative Spectroscopic Profiles
Key Insights :
- The target’s expected IR peaks would include C=O (~1650–1700 cm⁻¹) and N-H (~3200–3300 cm⁻¹), similar to . However, its dichloroindole core may show unique C-Cl stretches (~550–600 cm⁻¹), absent in .
- NMR signals for the target’s indole protons and Z-imine CH=N group would likely appear downfield (δ > 7.5), contrasting with ’s benzodithiazine protons (δ 7.86–7.92) .
Biological Activity
N-(3-{[(Z)-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure with significant pharmacological implications due to the presence of an indole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 394.25 g/mol. The dichloro substitution enhances its biological activity by potentially increasing the compound's lipophilicity and receptor binding affinity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to the indole structure. For instance, derivatives of indole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study evaluating similar indole derivatives reported minimal inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Indole Derivatives
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. A study focusing on benzohydrazides, which includes similar structural features to our compound of interest, demonstrated notable cytotoxic effects in various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity of Related Compounds
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- DNA Interaction : The indole ring system may facilitate intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.
Study on Antimicrobial Efficacy
A recent study synthesized several indole derivatives and tested their antimicrobial efficacy against clinical strains of resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial properties superior to traditional antibiotics .
Study on Anticancer Properties
In another investigation into the anticancer potential of related compounds, researchers found that specific derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways . This suggests that this compound could be further explored as a candidate for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
